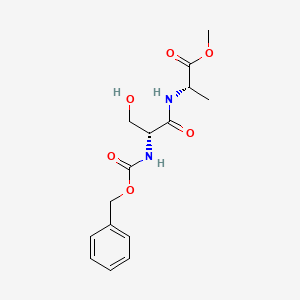
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is a compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate typically involves the esterification of D-serine and L-alanine with benzyloxycarbonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: D-serine, L-alanine, benzyloxycarbonyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: D-serine and L-alanine are first dissolved in the solvent, followed by the addition of triethylamine. Benzyloxycarbonyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate involves the protection of amino groups in peptides and proteins. The benzyloxycarbonyl group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required.
相似化合物的比较
Similar Compounds
Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-serine instead of D-serine.
Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with D-alanine instead of L-alanine.
Ethyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl ((benzyloxy)carbonyl)-D-seryl-L-alaninate is unique due to its specific stereochemistry and the presence of both D-serine and L-alanine. This specific configuration can influence its reactivity and interactions with biological molecules, making it valuable in certain research and industrial applications.
属性
分子式 |
C15H20N2O6 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12+/m0/s1 |
InChI 键 |
QWGCABODXPAQFR-CMPLNLGQSA-N |
手性 SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


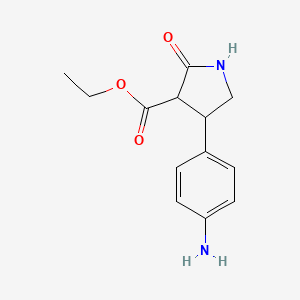
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)

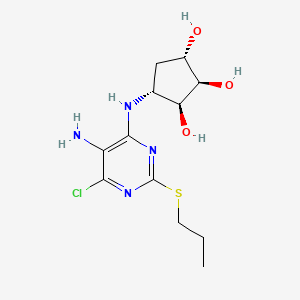
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

![6-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14892008.png)
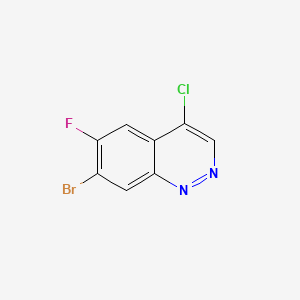
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

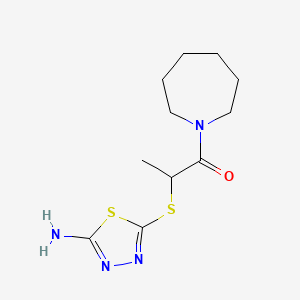
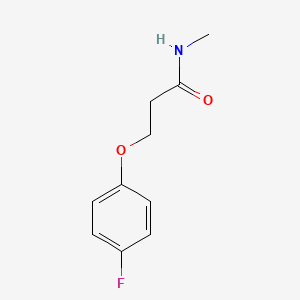
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
